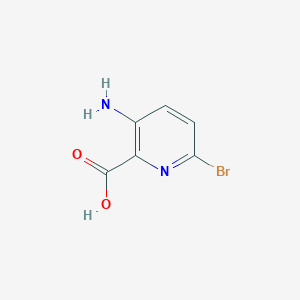

3-Amino-6-bromopicolinic acid

Description

Overview of Picolinic Acid Scaffolds in Organic and Medicinal Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 2-position. ebi.ac.ukwikipedia.org This structural arrangement makes picolinic acid and its derivatives highly versatile scaffolds in both organic and medicinal chemistry. nih.gov The pyridine ring, being aromatic and electron-deficient, can engage in π-π stacking and hydrogen bond interactions with biological targets, which can enhance binding affinity. nih.gov The adjacent carboxylic acid group adds polarity and can coordinate with metal ions, a useful property for inhibiting enzymes. nih.gov

In medicinal chemistry, picolinic acid derivatives are of significant interest. ontosight.ai They are recognized as effective bidentate chelating agents for various elements like chromium, zinc, manganese, copper, and iron. wikipedia.orgncats.io This chelating ability is believed to aid in the absorption of these ions through the small intestine. chemicalbook.com Furthermore, picolinic acid itself is a catabolite of the amino acid tryptophan and has been implicated in a range of neuroprotective, immunological, and anti-proliferative effects. ncats.iochemicalbook.com Researchers have designed and synthesized novel picolinic acid derivatives with potential anticancer activity. pensoft.net For instance, a series of aminobenzamide-linked picolinic acids showed submicromolar potency against both acute and chronic forms of Toxoplasma gondii. acs.org

The structural flexibility of the picolinic acid scaffold allows for easy substitution at various positions on the pyridine ring, enabling chemists to fine-tune the activity and selectivity of the resulting molecules. nih.gov This has led to the development of numerous derivatives with applications as enzyme inhibitors and intermediates for pharmaceuticals. nih.govgoogle.com For example, hydrogenation of picolinic acid yields piperidine-2-carboxylic acid, a precursor to the anesthetic drug Mepivacaine. wikipedia.orgchemicalbook.com

Significance of Halogenated Pyridine Carboxylic Acids

The introduction of halogen atoms onto pyridine carboxylic acid scaffolds is a critical strategy in medicinal chemistry and materials science. Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. The presence of a halogen, like fluorine, can increase the biological activity of a compound compared to its non-halogenated counterparts. nih.gov

Halogenated pyridine carboxylic acids are important intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The halogen atom serves as a reactive handle for various chemical transformations, including nucleophilic substitution and cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the construction of more complex molecular architectures. The process of decarboxylative halogenation, which converts carboxylic acids into organic halides, is a fundamental method for synthesizing these valuable compounds. acs.org This method can provide regioisomers that are difficult to obtain through direct aromatic halogenation. acs.orgosti.gov

The position of the halogen on the pyridine ring profoundly influences the compound's properties. For instance, the crystal packing and coordination chemistry of 3-bromopicolinic acid differ significantly from its 6-bromo isomer due to different intermolecular interactions. These tailored modifications are crucial for designing molecules with specific biological targets and functions.

Contextualizing 3-Amino-6-bromopicolinic Acid within Heterocyclic Chemistry

This compound is a heterocyclic compound that embodies the principles discussed in the preceding sections. nih.gov It is a derivative of picolinic acid featuring both an amino group (-NH₂) at the 3-position and a bromine atom (-Br) at the 6-position. nih.govbiosynth.com This specific substitution pattern makes it a valuable building block in synthetic organic chemistry. doronscientific.com

The compound's structure is a prime example of a multifunctional scaffold. The picolinic acid core provides the fundamental chelating and interactive properties. The amino group at the 3-position offers a site for further functionalization, such as amide bond formation, enhancing its utility as an intermediate. The bromine atom at the 6-position provides a reactive site for cross-coupling reactions, enabling the introduction of diverse substituents. google.com

In research, this compound is utilized as an intermediate in the synthesis of complex molecules with potential therapeutic applications. For example, it has been used in the preparation of picolinamide (B142947) derivatives that act as kinase inhibitors and in the synthesis of compounds for treating respiratory disorders. google.comgoogle.com Its chemical properties, detailed in the table below, provide the foundation for its role as a versatile synthetic intermediate.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1052708-46-9 | nih.govbiosynth.com |

| Molecular Formula | C₆H₅BrN₂O₂ | nih.govbiosynth.com |

| Molecular Weight | 217.02 g/mol | nih.govbiosynth.com |

| IUPAC Name | 3-amino-6-bromopyridine-2-carboxylic acid | nih.gov |

| Boiling Point | 412.2 °C | biosynth.comcrysdotllc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBNYDVCPBSMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670384 | |

| Record name | 3-Amino-6-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052708-46-9 | |

| Record name | 3-Amino-6-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 6 Bromopicolinic Acid

Precursor-Based Synthesis Strategies

Synthesis from Related Brominated Pyridine (B92270) Intermediates

A primary strategy for synthesizing 3-amino-6-bromopicolinic acid involves building the molecule from a pre-brominated pyridine core. This approach ensures the bromine atom is correctly positioned early in the synthetic sequence, with subsequent reactions focused on introducing the amino and carboxylic acid functionalities.

This pathway begins with the bromination of 3-hydroxy-6-methylpyridine. The synthesis of the key intermediate, 2-bromo-3-hydroxy-6-methylpyridine, has been previously established. Subsequent transformations are then required to convert the hydroxyl and methyl groups into the desired amino and carboxylic acid groups, respectively.

Bromination: Introduction of a bromine atom at the 2-position of the pyridine ring.

Oxidation: Conversion of the 6-methyl group into a 2-carboxylic acid group.

Amination: Transformation of the 3-hydroxy group into a 3-amino group. This is typically the most challenging step and often involves a nitration-reduction sequence.

Table 1: Proposed Synthetic Transformations from 3-hydroxy-6-methylpyridine

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product |

| 1 | Bromination | Bromine, Acetic Acid | 2-Bromo-3-hydroxy-6-methylpyridine |

| 2 | Oxidation | Strong oxidizing agent (e.g., KMnO₄ or SeO₂) | 6-Bromo-3-hydroxypicolinic acid |

| 3a | Nitration | Fuming Nitric Acid, Sulfuric Acid | 6-Bromo-3-hydroxy-5-nitropicolinic acid |

| 3b | Reduction | Catalyst (e.g., Pd/C), Hydrogen Source (H₂) | This compound |

The initial bromination provides the foundational structure. The subsequent oxidation of the methyl group to a carboxylic acid is a standard transformation for methylpyridines. The final conversion of the hydroxyl group to an amine is typically achieved by nitrating the ring, followed by catalytic hydrogenation to reduce the nitro group to the desired amine. patsnap.com

A more generalized approach involves the sequential introduction of the required functional groups onto a pyridine ring through a series of bromination and substitution reactions. This strategy offers flexibility but requires careful control of regioselectivity. A common starting material for such a sequence is a picolinic acid derivative, which is first brominated and then subjected to amination.

The key steps in this strategy are:

Bromination of a Picolinic Acid Precursor: An electron-withdrawing carboxylic acid group directs electrophilic substitution.

Nitration: Introduction of a nitro group at the desired position on the brominated picolinic acid backbone.

Reduction: Conversion of the nitro group to an amino group to yield the final product.

The reduction of nitroarenes is a well-established and efficient method for producing anilines and related amino-substituted heterocycles, with a wide variety of reagents available to achieve high yields. organic-chemistry.org

Table 2: General Strategy of Sequential Reactions

| Step | Reaction Type | Example Reagents | Transformation |

| 1 | Electrophilic Bromination | N-Bromosuccinimide (NBS), H₂SO₄ | Pyridine Ring → Bromopyridine Ring |

| 2 | Electrophilic Nitration | HNO₃, H₂SO₄ | Bromopyridine Ring → Nitro-bromopyridine Ring |

| 3 | Nitro Group Reduction | H₂, Pd/C or Fe/HCl | Nitro Group → Amino Group |

Derivatization of Picolinic Acid Analogues

The synthesis can begin with 6-methylpicolinic acid. nih.gov The critical step is the regioselective bromination of the pyridine ring. N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic and heterocyclic compounds. nih.gov When used with a strong acid like concentrated sulfuric acid, NBS can effectively brominate even deactivated aromatic rings. nih.gov

The reaction proceeds as follows:

Oxidation of Precursor: A precursor such as 2,6-dimethylpyridine (B142122) can be selectively oxidized to form 6-methylpicolinic acid. nih.gov

Ring Bromination: The 6-methylpicolinic acid is then treated with NBS in a strong acid to introduce a bromine atom onto the pyridine ring.

Further Functionalization: The resulting brominated intermediate undergoes further steps, such as nitration and reduction, to install the 3-amino group.

Table 3: Synthesis via Bromination of 6-Methylpicolinic Acid Analogue

| Step | Starting Material | Reaction | Reagent | Product |

| 1 | 6-Methylpicolinic acid | Electrophilic Bromination | NBS / H₂SO₄ | Bromo-6-methylpicolinic acid |

| 2 | Bromo-6-methylpicolinic acid | Nitration | HNO₃ / H₂SO₄ | Nitro-bromo-6-methylpicolinic acid |

| 3 | Nitro-bromo-6-methylpicolinic acid | Reduction | H₂ / Pd/C | Amino-bromo-6-methylpicolinic acid |

| 4 | Amino-bromo-6-methylpicolinic acid | Oxidation | KMnO₄ | This compound |

An alternative and efficient pathway starts from readily available precursors like 6-amino-2-methylpyridine. This method involves converting the starting material into a key intermediate, 6-bromopicolinic acid, which is then functionalized to produce the target compound. google.comsigmaaldrich.com

The synthetic sequence is outlined as:

Diazotization and Bromination: The amino group of 6-amino-2-methylpyridine is converted to a diazonium salt and subsequently replaced with bromine.

Oxidation: The methyl group of the resulting 2-bromo-6-methylpyridine (B113505) is oxidized to a carboxylic acid, yielding 6-bromopicolinic acid. sigmaaldrich.comtcichemicals.com

Nitration: The 6-bromopicolinic acid undergoes electrophilic nitration. The electron-withdrawing effects of the bromine atom and the carboxylic acid group direct the incoming nitro group primarily to the 3-position.

Reduction: The final step is the reduction of the 3-nitro group to a 3-amino group, yielding this compound. This reduction is commonly achieved with high efficiency using catalytic hydrogenation. chemicalbook.com

Table 4: Synthesis from 6-Amino-2-methylpyridine Precursor

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Diazotization/Bromination | 6-Amino-2-methylpyridine | NaNO₂, HBr, Br₂ | 2-Bromo-6-methylpyridine |

| 2 | Oxidation | 2-Bromo-6-methylpyridine | KMnO₄ or SeO₂ | 6-Bromopicolinic acid |

| 3 | Nitration | 6-Bromopicolinic acid | HNO₃, H₂SO₄ | 3-Nitro-6-bromopicolinic acid |

| 4 | Reduction | 3-Nitro-6-bromopicolinic acid | H₂, Pd/C | This compound |

This pathway is particularly robust as it builds upon well-established and high-yielding reactions for functional group interconversion on the pyridine scaffold.

Coupling Reactions in the Synthesis of this compound Derivatives

The synthesis of derivatives from this compound often employs advanced coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. These methodologies are crucial for creating a diverse range of complex molecules from this versatile starting material. Key among these are the palladium-catalyzed Suzuki-Miyaura cross-coupling and various amide coupling reactions for derivatization.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. youtube.com

In the context of this compound, the bromine atom on the pyridine ring serves as an excellent handle for Suzuki-Miyaura cross-coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position. The reaction pairs this compound (or its ester derivatives) with a suitable boronic acid in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The choice of boronic acid is extensive, ranging from simple phenylboronic acids to more complex, functionalized heterocyclic boronic acids, enabling the synthesis of a vast library of derivatives. researchgate.net The reaction's success stems from the stability, low toxicity, and commercial availability of many organoboron reagents. nih.gov

The general scheme for this transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling with this compound

[Image of a chemical reaction showing this compound reacting with an aryl boronic acid (Ar-B(OH)2) in the presence of a Palladium catalyst and a base to yield 3-amino-6-aryl-picolinic acid.]

```*In this reaction, the bromine atom at the 6-position of the picolinic acid is replaced by an aryl group from the boronic acid.*

Palladium catalysts are central to the success of the Suzuki-Miyaura reaction. mdpi.comThe catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

youtube.com

Oxidative Addition: A palladium(0) complex reacts with the this compound substrate, inserting itself into the carbon-bromine bond. This forms a palladium(II) intermediate.

youtube.com2. Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

youtube.com3. Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

youtube.com

A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, often in combination with phosphine (B1218219) ligands that enhance catalyst stability and reactivity. libretexts.orgThe development of highly active and robust palladium catalyst systems has been crucial for expanding the scope and efficiency of this reaction, allowing it to proceed under milder conditions and with a broader range of substrates.

mdpi.comscience.gov

The carboxylic acid group of this compound is a key functional handle for derivatization through amide bond formation. This allows for the introduction of a diverse array of amine-containing fragments, leading to the synthesis of picolinamide (B142947) derivatives.

thermofisher.comresearchgate.net

Picolinamide derivatives are synthesized by reacting the carboxylic acid of this compound with a primary or secondary amine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A wide range of amines can be used in this reaction, leading to a corresponding variety of picolinamide products with different functionalities and properties.

researchgate.netTable 1: Examples of Amines Used in Picolinamide Synthesis

Amine Name Amine Structure Resulting Picolinamide Derivative Benzylamine C₆H₅CH₂NH₂ N-benzyl-3-amino-6-bromopicolinamide Morpholine C₄H₉NO (3-amino-6-bromopyridin-2-yl)(morpholino)methanone (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol CF₃C(CH₃)(OH)CH₂NH₂ (S)-3-amino-6-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)picolinamide

This interactive table showcases a selection of amines that can be coupled with this compound to form diverse picolinamide structures.

To achieve efficient amide bond formation, especially with less reactive amines or to minimize side reactions like racemization, various coupling reagents are employed. nih.govThese reagents activate the carboxylic acid, making it more susceptible to reaction with the amine.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective aminium-based coupling reagent. sigmaaldrich.comIt reacts with the carboxylic acid to form a highly reactive OAt-ester, which then readily reacts with the amine to form the amide bond. merckmillipore.comHATU is known for its fast reaction times and ability to facilitate difficult couplings with low epimerization. peptide.comIt is often used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

nih.govTCFH (Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) is another versatile coupling reagent. luxembourg-bio.comTCFH can convert carboxylic acids into highly reactive acylating agents, such as acid chlorides in situ, or can be used with additives like HOAt or HOBt to form active esters. luxembourg-bio.comThis flexibility allows for a range of reactivity that can be tailored to specific synthetic needs. In some cases, TCFH has been shown to outperform other sophisticated reagents in the acylation of challenging substrates.

luxembourg-bio.comTable 2: Comparison of Common Amide Coupling Reagents

Reagent Full Name Activating Mechanism Key Features HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Forms highly reactive OAt-active esters. sigmaaldrich.com High efficiency, fast reaction rates, low racemization, suitable for hindered couplings. merckmillipore.compeptide.com TCFH Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate Can form acid chlorides in situ or active esters with additives. luxembourg-bio.com Versatile reactivity, effective for difficult acylations. luxembourg-bio.com

This interactive table provides a summary of the properties and mechanisms of HATU and TCFH, two key reagents in the synthesis of picolinamide derivatives.

Compound Index

Compound Name This compound HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) TCFH (Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) Palladium(II) acetate (B1210297) (Pd(OAc)₂) Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) N,N-diisopropylethylamine (DIPEA) 1-Hydroxy-7-azabenzotriazole (HOAt) 1-Hydroxybenzotriazole (HOBt)

Amide Coupling Reactions for Derivatization

Green Chemistry Approaches in this compound Synthesis (Hypothetical, based on general trends in synthesis)

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. While specific green chemistry protocols for this compound are not extensively documented, it is possible to extrapolate from general trends in pyridine functionalization to devise hypothetical "green" synthetic strategies. These approaches would aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional methods.

Solvent-Free or Solvent-Minimizing Protocols

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. Traditional syntheses of substituted pyridines often rely on solvents like N,N-Dimethylformamide (DMF), which pose environmental and health risks. acs.org Hypothetical green syntheses of this compound could explore aqueous or solvent-free conditions.

One plausible approach involves leveraging water as a reaction medium. Research has demonstrated the feasibility of base-promoted selective amination of polyhalogenated pyridines in water. acs.orgnih.gov This strategy could be adapted for a key step in the synthesis of the target molecule, potentially starting from a di-halogenated picolinic acid derivative. The use of water not only eliminates hazardous organic solvents but can also simplify product isolation and purification.

Another avenue is the use of mechanochemistry, such as ball milling, to conduct reactions in a solvent-free or near solvent-free environment. Solid-state reactions induced by mechanical force can lead to high yields and reduced reaction times while completely avoiding bulk solvents. This technique could be hypothetically applied to the bromination or amination steps of the pyridine ring.

The table below compares a conventional solvent-based approach with potential green alternatives for a hypothetical amination step.

| Parameter | Conventional Method | Green Alternative 1 (Aqueous) | Green Alternative 2 (Mechanochemical) |

| Solvent | N,N-Dimethylformamide (DMF) | Water | None (or minimal grinding liquid) |

| Temperature | Often elevated (e.g., 140°C) acs.org | Potentially lower or similar | Ambient temperature |

| Waste Profile | Organic solvent waste | Aqueous waste, easier to treat | Minimal to no solvent waste |

| Energy Input | High (for heating) | Moderate | Low (mechanical energy) |

| Work-up | Extraction with organic solvents | Simple filtration or extraction | Direct isolation of product |

Catalytic Efficiencies and Sustainable Reagents

Improving catalytic efficiency and utilizing sustainable reagents are central to green synthetic design. This involves replacing stoichiometric reagents with catalytic alternatives and choosing reagents that are less toxic and derived from renewable sources.

Catalysis in Bromination and Amination: Traditional electrophilic halogenation of pyridines can require harsh conditions and stoichiometric amounts of reagents. nih.gov A greener approach would involve a catalytic system. For instance, a hypothetical bromination protocol could use a catalytic amount of a transition metal or an organocatalyst with a bromide salt (e.g., NaBr) and a green oxidant, such as hydrogen peroxide, to generate the active brominating species in situ. This would improve atom economy and avoid the use of elemental bromine.

For the amination step, while palladium-catalyzed reactions are common, green chemistry principles encourage exploring catalysts based on more earth-abundant and less toxic metals like iron or copper. An even more sustainable alternative is to avoid transition metals altogether. Base-promoted amination reactions, which can proceed without a metal catalyst, represent a significant advancement. acs.orgnih.gov For example, using sodium tert-butoxide in water can facilitate the selective amination of polyhalogenated pyridines, offering a practical and environmentally friendlier route. acs.org

Atom Economy and C-H Functionalization: Modern synthetic strategies increasingly focus on direct C-H functionalization, which avoids the need for pre-functionalized substrates (e.g., halogenated pyridines), thereby reducing steps and improving atom economy. beilstein-journals.orgresearchgate.net A highly advanced, hypothetical green synthesis of this compound could involve sequential, regioselective C-H amination and C-H bromination of a picolinic acid precursor. While challenging due to the directing effects of the existing substituents, the development of sophisticated catalyst systems with tailored ligands could make such a route feasible in the future. nih.gov

The following table summarizes potential sustainable reagents and catalysts applicable to the synthesis of functionalized pyridines.

| Transformation | Conventional Reagent/Catalyst | Hypothetical Sustainable Alternative | Key Green Advantage |

| Bromination | Elemental Bromine (Br₂) | NaBr with H₂O₂ and a catalyst | Avoids handling hazardous Br₂, higher atom economy |

| Amination | Stoichiometric strong bases, hazardous solvents | Sodium tert-butoxide in water acs.org | Avoids organic solvents, metal-free |

| Cross-Coupling | Palladium catalysts | Earth-abundant metal catalysts (e.g., Fe, Cu) | Lower toxicity, cost, and environmental impact |

| Overall Strategy | Multi-step synthesis from pre-functionalized rings | Direct C-H functionalization beilstein-journals.org | Fewer synthetic steps, less waste |

By integrating these hypothetical green chemistry principles—such as using water as a solvent, employing efficient and sustainable catalysts, and designing more atom-economical routes—the environmental footprint of synthesizing this compound could be significantly reduced.

Reaction Mechanisms and Organic Transformations of 3 Amino 6 Bromopicolinic Acid

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org The pyridine (B92270) ring, being inherently electron-deficient due to the electronegative nitrogen atom, is more susceptible to nucleophilic attack than a corresponding benzene (B151609) ring.

The bromine atom at the 6-position of 3-Amino-6-bromopicolinic acid serves as a leaving group in SNAr reactions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The aromaticity of the ring is temporarily broken and then restored upon the expulsion of the bromide ion. libretexts.org

The presence of the electron-withdrawing carboxylic acid group at the 2-position and the ring nitrogen atom activates the 6-position for nucleophilic attack. Consequently, the bromine atom can be displaced by a variety of nucleophiles. While specific studies detailing an exhaustive list of such reactions for this exact compound are limited, based on the general principles of SNAr reactions on activated pyridine rings, a range of nucleophiles are expected to be effective.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Amino-6-hydroxypicolinic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Amino-6-methoxypicolinic acid |

| Amine | Ammonia (NH₃), Alkylamines | 3,6-Diaminopicolinic acid |

| Thiolate | Sodium Thiophenolate (NaSPh) | 3-Amino-6-(phenylthio)picolinic acid |

The reactivity of the pyridine ring in SNAr reactions is significantly modulated by its substituents.

Carboxylic Acid Group (-COOH): Located at the ortho position to the reacting center, the carboxylic acid group is strongly electron-withdrawing. This effect stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby accelerating the reaction rate. libretexts.orgpressbooks.pub This activation is a crucial factor enabling the displacement of the bromine atom.

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution is generally difficult on pyridine rings compared to benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by reducing its electron density. The situation is further complicated in this compound by the presence of both activating and deactivating substituents.

Activating Group: The amino group at C-3 is a powerful activating group and is ortho-, para-directing. It would direct incoming electrophiles to the 2-, 4-, and 6-positions.

Deactivating Groups: The carboxylic acid group at C-2 and the bromine atom at C-6 are deactivating groups. The pyridine nitrogen itself is strongly deactivating.

Given that the 2- and 6-positions are already substituted, the most likely position for electrophilic attack would be the 4-position, as directed by the activating amino group. However, the combined deactivating effect of the bromine, carboxylic acid, and the ring nitrogen means that such reactions would likely require harsh conditions and may result in low yields.

Decarboxylation Mechanisms of Picolinic Acids and Analogues

The decarboxylation of picolinic acid (pyridine-2-carboxylic acid) and its derivatives is a well-studied thermal reaction. The mechanism is highly dependent on the reaction conditions (particularly pH) and the nature of the substituents on the pyridine ring.

Kinetic studies on the decarboxylation of 3-substituted picolinic acids in aqueous solutions have revealed complex pH-rate profiles. capes.gov.brcdnsciencepub.com For most picolinic acids, the rate of decarboxylation is maximal near the isoelectric point, where the molecule exists predominantly as a zwitterion. This observation supports the Hammick mechanism, which proceeds through a zwitterionic intermediate that loses carbon dioxide to form an ylide. cdnsciencepub.comwikipedia.org

However, 3-Amino- and 3-hydroxypicolinic acids exhibit different behavior. cdnsciencepub.comresearchgate.net Their rate profiles show a maximum at an acidity well above the isoelectric point. This suggests a dual-mechanism pathway:

At low acidity (near the isoelectric point): The reaction proceeds via the standard Hammick (ylide) mechanism. researchgate.net

At higher acidities: A protonation mechanism becomes dominant. In this pathway, the substrate is protonated at the 2-position, which facilitates the loss of carbon dioxide, analogous to the decarboxylation of salicylic (B10762653) and anthranilic acids. researchgate.net

It is concluded that 3-aminopicolinic acid decarboxylates by the ylide mechanism at low acidity and by the protonation mechanism at higher acidities. researchgate.net

Substituents at the 3-position have a pronounced effect on the rate of decarboxylation of picolinic acids. cdnsciencepub.comcapes.gov.br

Effect on the Acid Form: Interestingly, both electron-withdrawing and electron-releasing substituents at the 3-position accelerate the decarboxylation of the acid form. cdnsciencepub.comcapes.gov.br This acceleration is attributed to a steric effect. The 3-substituent interferes with the coplanarity of the carboxylic acid group and the pyridine ring. This steric hindrance reduces the bond order between the carboxyl group and the ring, weakening the C-C bond and facilitating its cleavage. cdnsciencepub.com

Effect on the Anionic Form: In contrast, all 3-substituents, whether electron-donating or electron-withdrawing, inhibit the decarboxylation of the corresponding picolinate (B1231196) anions. cdnsciencepub.com For the anions to decarboxylate, water appears to play a critical role by forming a hydrogen-bonded bridge, a process that could be sterically hindered by the 3-substituent. cdnsciencepub.comcapes.gov.br

Effect of 3-Amino Group: The 3-amino and 3-hydroxy substituents facilitate decarboxylation via the ylide mechanism compared to other 3-substituted picolinic acids. researchgate.net This is likely due to their inductive and field effects, which help stabilize the developing negative charge at the 2-position in the transition state leading to the ylide intermediate. researchgate.net

Table 2: List of Compounds

| Compound Name | Other Names |

|---|---|

| This compound | 3-amino-6-bromopyridine-2-carboxylic acid nih.gov |

| 3-Amino-6-hydroxypicolinic acid | 3-amino-6-hydroxypyridine-2-carboxylic acid |

| 3-Amino-6-methoxypicolinic acid | 3-amino-6-methoxypyridine-2-carboxylic acid |

| 3,6-Diaminopicolinic acid | 3,6-diaminopyridine-2-carboxylic acid |

| 3-Amino-6-(phenylthio)picolinic acid | 3-amino-6-(phenylthio)pyridine-2-carboxylic acid |

| 3-Amino-6-cyanopicolinic acid | 3-amino-6-cyanopyridine-2-carboxylic acid |

| Picolinic acid | Pyridine-2-carboxylic acid |

| 3-Hydroxypicolinic acid | 3-hydroxypyridine-2-carboxylic acid |

| Salicylic acid | 2-Hydroxybenzoic acid |

| Anthranilic acid | 2-Aminobenzoic acid |

| 2,4,6-Trinitrochlorobenzene | Picryl chloride |

Derivatization Strategies for Functional Group Diversification

This compound is a versatile heterocyclic compound featuring three distinct functional groups: a carboxylic acid, an amino group, and a bromine atom. This trifunctional nature allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives for various applications in medicinal chemistry and materials science. Strategic manipulation of these functional groups is key to creating novel molecular architectures with tailored properties.

The carboxylic acid group of this compound can be readily converted to its corresponding esters. This transformation is not only crucial for protecting the carboxylic acid during subsequent reactions but also for modifying the compound's solubility, lipophilicity, and biological activity.

A common method for esterification involves reacting the parent acid with an alcohol in the presence of an acid catalyst. For instance, the formation of methyl 3-amino-6-bromopicolinate, a useful synthetic intermediate, is a representative example of this strategy. chemicalbook.com While specific conditions for this exact transformation are proprietary, general procedures for esterifying amino acids are well-established. One such method involves the use of chlorosulphonic acid and an alcohol. google.com In this process, the amino acid is typically suspended or dissolved in the desired alcohol, followed by the addition of chlorosulphonic acid. google.com The molar ratio of chlorosulphonic acid to the amino acid is generally kept between 0.8 and 2.0. google.com

Another approach involves the use of a halogenating agent to first convert the carboxylic acid to a more reactive acyl halide, which is then treated with an alcohol. For example, pivaloyloxymethyl 6-aminopenicillanate can be synthesized by reacting 6-aminopenicillanic acid with chloromethyl pivalate (B1233124) in the presence of a base like triethylamine. google.com

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Product |

| This compound | Methanol, Acid Catalyst | Methyl 3-amino-6-bromopicolinate chemicalbook.com |

The amino group on the pyridine ring is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents through acylation and alkylation. These modifications can significantly alter the electronic and steric properties of the molecule.

Acylation: The amino group can be acylated to form amides using acylating agents such as acyl chlorides or anhydrides. This reaction is often used to install protecting groups or to introduce specific functionalities. Derivatization techniques for amino acid analysis frequently employ acylation. For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is used to convert amino acids into stable, fluorescently tagged adducts for chromatographic analysis. mdpi.com Another common method for derivatizing primary amino acids is using o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC). jascoinc.com

Alkylation: The nitrogen atom of the amino group can also undergo alkylation. General methods for alkylating amino acids often involve reacting the amino acid with a dihaloalkane in an aqueous medium at a pH between 7 and 14. google.com The reaction may be carried out under pressure, particularly when using volatile alkylating agents. google.com Palladium-catalyzed C-H alkylation reactions with alkylboronic acids have also been developed, where an amino acid can act as a crucial ligand in the reaction. rsc.org

Table 2: Examples of Reactions at the Amino Group

| Reaction Type | General Reagents | Potential Product Type |

| Acylation | Acyl chlorides, Anhydrides, AQC, OPA, FMOC mdpi.comjascoinc.com | N-Acyl-3-amino-6-bromopicolinic acid |

| Alkylation | Dihaloalkanes, Alkylboronic acids (with Pd catalyst) google.comrsc.org | N-Alkyl-3-amino-6-bromopicolinic acid |

The bromine atom at the 6-position of the pyridine ring is susceptible to various transformations, including reduction (dehalogenation) and substitution via cross-coupling reactions. These modifications are pivotal for introducing further molecular complexity.

Reduction: The bromine atom can be removed through catalytic hydrogenation. For the related compound, 6-bromo-3-nitropyridine, reduction is achieved using palladium on charcoal (Pd/C) with a hydrogen donor like tetrahydroxydiboron. This type of reaction would yield 3-aminopicolinic acid from the parent compound.

Substitution: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds. For example, the related compound 3-amino-6-bromopyridine (B21960) can undergo polymerization via Buchwald-Hartwig amination. In a synthetic approach to bipyridine amino acids, 6-bromopicolinic acid was used in a Stille coupling reaction with an organostannane reagent, catalyzed by tetrakis(triphenylphosphine)palladium(0). metu.edu.tr Similarly, this compound can be expected to participate in these coupling reactions, allowing for the introduction of aryl, alkyl, or amino substituents at the 6-position. The bromine atom can also be substituted by other nucleophiles, such as thiols, under appropriate conditions.

Table 3: Potential Modifications of the Bromine Atom

| Reaction Type | Reagents/Catalysts | Potential Product Type |

| Reduction (Debromination) | Pd/C, Hydrogen source | 3-Aminopicolinic acid |

| Suzuki Coupling | Boronic acid, Pd catalyst, Base | 6-Aryl(or Alkyl)-3-aminopicolinic acid |

| Stille Coupling | Organostannane, Pd catalyst metu.edu.tr | 6-Aryl(or Alkyl)-3-aminopicolinic acid |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 6-Amino-substituted-3-aminopicolinic acid |

| Nucleophilic Substitution | Thiols | 6-Thio-substituted-3-aminopicolinic acid |

No Specific Research Found on the Coordination Chemistry of this compound with Cobalt(II), Nickel(II), Manganese(II), and Zinc(II)

While the coordination chemistry of the parent compound, picolinic acid, and some of its other derivatives is well-documented, specific studies on the 3-amino-6-bromo substituted version appear to be absent from the public domain. Picolinic acid itself typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. tandfonline.comresearchgate.netrsc.orgresearchgate.net This N,O-chelation is a common binding mode for this class of ligands. tandfonline.comresearchgate.net

However, for this compound, the following specific information, as requested, is not available in the reviewed literature:

Ligand Properties: There are no dedicated studies on the specific N,O-chelating modes of this compound with transition metal ions, nor is there an analysis of the electronic and steric roles the amino and bromo substituents play in the chelation process.

Synthesis and Characterization of Metal Complexes: No published methods were found for the preparation and characterization of Cobalt(II), Nickel(II), Manganese(II), or Zinc(II) complexes with this specific ligand.

Influence of pH on Polymorph Formation: Information regarding how pH variations might influence the formation of different crystalline forms (polymorphs) of any potential coordination compounds is absent.

Structural Analysis: No crystal structures or other forms of detailed structural analysis for metal-ligand interactions involving this compound and the specified metals have been reported.

General studies on related systems, such as manganese and cobalt complexes with unsubstituted picolinic acid, have been explored for their catalytic and biological activities. rsc.orgelsevierpure.comnih.govorganic-chemistry.org For instance, manganese(II)/picolinic acid systems have been shown to be effective catalysts for the epoxidation of olefins. organic-chemistry.org Similarly, the synthesis and characterization of cobalt(II) and nickel(II) picolinate complexes reveal typical octahedral geometries where the picolinate ligand binds in the expected N,O-bidentate fashion. tandfonline.comresearchgate.nettandfonline.com The influence of pH is a known critical factor in the speciation and stability of metal complexes in aqueous solutions, often determining which complex forms. nih.govnih.gov

While these general principles from related compounds provide a foundational understanding, the specific electronic effects of the electron-donating amino group and the electron-withdrawing bromo group on the pyridine ring of this compound, and how these influence its coordination properties, remain uninvestigated in the available scientific literature. The compound itself is noted in several patents, but its role is that of a reactant or intermediate in the synthesis of more complex organic molecules, such as kinase inhibitors, rather than as a primary ligand for coordination chemistry studies. lookchem.comub.edugoogle.comgoogle.comgoogle.comjustia.com

Due to this lack of specific, published research data, it is not possible to provide a detailed and scientifically accurate article on the coordination chemistry of this compound as outlined.

Coordination Chemistry and Metal Complexation Studies

Structural Analysis of Metal-Ligand Interactions

X-ray Crystal Structure Analysis of Complexes

There are no published X-ray crystal structures for any metal complexes of 3-amino-6-bromopicolinic acid. The determination of the crystal structure of the uncomplexed ligand, 3-bromopicolinic acid , has been reported. scispace.com This analysis revealed that the compound crystallizes in the orthorhombic space group Pna21, with two independent molecules in the asymmetric unit. scispace.com Such information is foundational for understanding the ligand's conformation prior to coordination.

For comparison, studies on copper(II) complexes with other picolinic acid derivatives, such as those with hydroxyl and methyl substituents, have shown a variety of coordination geometries, including square planar and five-coordinated square-pyramidal structures. nih.govsrce.hr Similarly, cobalt(II) complexes with related ligands have been shown to adopt octahedral geometries. scirp.org It is plausible that metal complexes of this compound would exhibit similar coordination diversity, with the amino group potentially participating in coordination or influencing the electronic structure of the ligand.

Hydrogen Bonding Networks and Supramolecular Assembly in Solid State

In the absence of crystal structures for metal complexes of this compound, a definitive analysis of their hydrogen bonding networks and supramolecular assemblies is not possible. However, the crystal structure of 3-bromopicolinic acid demonstrates the formation of one-dimensional chains through O—H···N hydrogen bonds between the carboxylic acid and the pyridine (B92270) nitrogen of adjacent molecules. scispace.com This highlights the propensity of this class of compounds to form extended supramolecular structures through hydrogen bonding.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis has been applied to various coordination complexes to understand the nature and relative contributions of different non-covalent interactions, such as hydrogen bonds and van der Waals forces. rsc.org

No Hirshfeld surface analysis has been reported for metal complexes of this compound. Such an analysis would provide valuable quantitative insight into the packing forces and the role of the amino and bromo substituents in directing the supramolecular assembly. For instance, the bromine atom could participate in halogen bonding, which is an increasingly recognized non-covalent interaction in crystal engineering.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and properties of molecules. For derivatives of picolinic acid, DFT calculations are crucial for understanding their fundamental chemical nature.

Optimization of Molecular Geometries and Electronic Structures

The initial step in the computational analysis of 3-Amino-6-bromopicolinic acid involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule. Theoretical studies on related picolinic acid derivatives have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to achieve optimized geometries. dergipark.org.tr The resulting bond lengths, bond angles, and dihedral angles provide a detailed structural framework. This optimized structure is foundational for all subsequent computational analyses, ensuring that the calculated properties are representative of the molecule's most probable conformation.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For substituted pyridine (B92270) derivatives, the distribution and energies of these orbitals are significantly influenced by the nature and position of the substituents. researchgate.net In this compound, the amino and bromo groups, along with the carboxylic acid function, would distinctly shape the electron density distribution of the frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, prone to nucleophilic attack). For molecules with multiple functional groups like this compound, the MEP map would reveal the electrophilic and nucleophilic centers, providing insights into its intermolecular interactions.

Quantum Chemical Exploration of Reactivity

The reactivity of this compound can be further explored through the calculation of various quantum chemical descriptors.

Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

Spectroscopic Parameter Prediction and Validation

Computational methods are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation of both the computational model and the experimental structure.

Calculated IR and UV-Vis Spectra Compared to Experimental Data

Infrared (IR) Spectroscopy: Theoretical IR spectra for this compound can be calculated using DFT methods. These calculations provide the vibrational frequencies and intensities of the molecule's normal modes. By comparing the calculated spectrum with an experimental IR spectrum, researchers can assign the observed absorption bands to specific molecular vibrations, such as the stretching and bending of C-N, C-Br, C=O, and N-H bonds. While no experimental IR spectrum for this compound is publicly available, studies on similar molecules, like 2-amino-5-bromobenzoic acid, have demonstrated good agreement between experimental and DFT-calculated vibrational frequencies. rhhz.net This validates the use of computational methods for spectroscopic analysis. A similar approach for this compound would provide a detailed understanding of its vibrational properties.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. documentsdelivered.commdpi.com This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculated spectra can be compared to experimentally measured UV-Vis spectra to understand the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. For this compound, TD-DFT calculations could help elucidate how the amino and bromo substituents on the picolinic acid scaffold influence its electronic structure and absorption properties.

A hypothetical comparison of calculated and experimental spectroscopic data is presented below. The experimental data is based on general expectations for this class of compounds, as specific experimental spectra for this compound are not available in the cited literature.

| Spectroscopic Data | Calculated (Hypothetical) | Experimental (Hypothetical) |

| IR (cm⁻¹) | ||

| N-H Stretch | 3400-3200 | 3450-3250 |

| C=O Stretch | 1710 | 1700 |

| C=C/C=N Stretch | 1600-1450 | 1610-1470 |

| C-Br Stretch | 650 | 640 |

| UV-Vis (nm) | ||

| λmax 1 | 240 | 245 |

| λmax 2 | 290 | 295 |

NMR Chemical Shift Prediction (Hypothetical, based on general practice)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of computational chemistry in structural elucidation. nih.gov While experimental NMR data for this compound is not present in the searched literature, computational methods can provide hypothetical predictions for its ¹H and ¹³C NMR spectra.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. rhhz.net The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For example, the protons on the pyridine ring would exhibit shifts characteristic of their position relative to the electron-withdrawing carboxylic acid and bromine atom, and the electron-donating amino group. Similarly, the chemical shifts of the carbon atoms would be sensitive to the nature of the attached functional groups.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on general principles and data from related structures.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (on COOH) | 12.0 - 13.0 |

| H (on NH₂) | 5.0 - 6.0 |

| Ring Protons | 7.0 - 8.5 |

| ¹³C NMR | |

| C (in COOH) | 165 - 175 |

| C-Br | 110 - 120 |

| C-NH₂ | 140 - 150 |

| Other Ring Carbons | 120 - 140 |

This predicted data serves as a valuable guide for the interpretation of future experimental NMR spectra of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Scaffold for Diverse Bioactive Molecules

The structural framework of 3-amino-6-bromopicolinic acid is a key building block for creating complex molecules with specific therapeutic functions. nih.gov Chemists can modify its functional groups—the amino group, the bromine atom, and the carboxylic acid—to fine-tune the properties of the resulting compounds, influencing their binding affinity, selectivity, and pharmacokinetic profiles.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. nih.gov Its structure is present in various patented chemical entities, indicating its role in the development of new drugs. nih.gov The presence of reactive sites allows for its incorporation into larger molecules through various chemical reactions, making it a versatile starting point for multi-step syntheses. This utility is highlighted by its availability from numerous chemical suppliers who provide it for research and development purposes. bldpharm.comsigmaaldrich.comchemicalbook.com

Precursor to Kinase Inhibitors, including PIM Kinase Inhibitors

The picolinic acid scaffold is a component of various kinase inhibitors, which are a critical class of drugs, particularly in oncology. Kinases are enzymes that play a central role in cell signaling and are often dysregulated in diseases like cancer. Derivatives of this compound can be designed to target the ATP-binding site of specific kinases.

Notably, the related azaindazole core, which shares structural similarities, has been successfully used to develop potent pan-Pim kinase inhibitors. nih.gov Pim kinases are implicated in cell survival and proliferation, making them an attractive target for cancer therapy. nih.gov The development of these inhibitors often involves fragment-based screening and structure-based design, where a core fragment like 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) is identified and then optimized to achieve high potency against all three Pim isoforms. nih.gov This approach demonstrates the potential of using scaffolds like this compound to generate highly selective and potent kinase inhibitors.

Derivatives for Targeting Specific Biological Pathways

The versatility of the this compound scaffold allows for the creation of derivatives that can target a wide range of biological pathways. By modifying the core structure, medicinal chemists can develop compounds with tailored activities.

For instance, derivatives of the related 3-aminoisoquinolin-1(2H)-one have been synthesized and shown to act as inhibitors of Aurora kinases, which are crucial for cell cycle regulation. univ.kiev.uauniv.kiev.ua Similarly, quinazoline-based carboxylic acid derivatives have been developed as selective inhibitors of Aurora A kinase, demonstrating the ability to target specific enzymes within a family. mdpi.comresearchgate.net Other research has focused on developing inhibitors for enzymes like carbonic anhydrase, which is involved in tumorigenicity, using anilinoquinazoline-based carboxylic acids. nih.gov These examples underscore how the foundational structure provided by compounds like this compound can be systematically modified to produce molecules that interact with specific and diverse biological targets.

Investigation of Biological Activities of Derivatives

The true potential of this compound is realized through the synthesis and biological evaluation of its derivatives. These investigations have revealed significant potential in treating infectious diseases and cancer.

Antimicrobial Potential

Derivatives built upon a similar aminopyrazine core have demonstrated notable antimicrobial properties. A study on N-substituted 3-aminopyrazine-2-carboxamides revealed activity against various microbes. nih.gov Specifically, certain derivatives showed promising results against Mycobacterium tuberculosis and other bacteria, as well as antifungal activity against species like Trichophyton interdigitale and Candida albicans. nih.gov The research indicated that the nature of the substituent on the carboxamide group significantly influences the antimicrobial spectrum and potency. For example, activity against mycobacteria and other bacteria increased with the length of an alkyl side chain. nih.gov

Below is a table summarizing the antimicrobial potential of related aminopyrazine derivatives.

| Compound Type | Target Organism | Key Findings | Reference |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | Exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. | nih.gov |

| Alkyl derivatives of 3-aminopyrazine-2-carboxamide (B1665363) | Mycobacteria and other bacteria | Antimicrobial activity increased with the length of the carbon side chain. | nih.gov |

| Phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamide | Bacteria | Showed antibacterial activity. | nih.gov |

| Benzyl derivatives of 3-aminopyrazine-2-carboxamide | Bacteria | Lacked antibacterial activity. | nih.gov |

| Various 3-aminopyrazine-2-carboxamide derivatives | Fungi (Trichophyton interdigitale, Candida albicans) | Demonstrated antifungal activity. | nih.gov |

Anticancer Potential and Tumor Growth Inhibition

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives related to this compound have shown considerable promise. Research into various heterocyclic compounds containing similar structural motifs has identified several with potent anticancer and tumor growth inhibitory effects.

For example, a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were screened for anticancer activity against 60 human cancer cell lines. univ.kiev.uauniv.kiev.ua The results showed that compounds with thiazolyl or pyrazolyl substituents on the 3-amino group were particularly effective at preventing tumor cell growth. univ.kiev.uauniv.kiev.ua One lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, was identified as having potent and selective activity. univ.kiev.uauniv.kiev.ua

Furthermore, other studies have demonstrated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid possess both anticancer and antioxidant properties. mdpi.com In another example, a coumarin (B35378) derivative, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, was found to inhibit cancer cell invasion in vitro and tumor growth in vivo. nih.gov Additionally, quinazoline (B50416) derivatives have been specifically designed to inhibit Aurora A kinase, arresting the cell cycle and inducing apoptosis in cancer cells. mdpi.comresearchgate.net

The table below highlights some of the anticancer activities of related derivative classes.

| Derivative Class | Mechanism/Target | Cancer Type(s) | Key Findings | Reference |

| 3-(Hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones | Growth inhibition | Leukemia, Breast, Ovarian, Renal, Melanoma | Thiazolyl and pyrazolyl derivatives were most effective; identified a potent lead compound. | univ.kiev.uauniv.kiev.ua |

| 3-((4-Hydroxyphenyl)amino)propanoic acids | Anticancer and antioxidant | Non-small cell lung cancer (A549) | Derivatives showed structure-dependent anticancer activity and reduced cell migration. | mdpi.com |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A kinase inhibition | Breast cancer (MCF-7) | Arrested the cell cycle at the G1 phase and induced apoptosis. | mdpi.comresearchgate.net |

| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | Invasion inhibition | General | Inhibited cancer cell invasion in vitro and tumor growth in vivo. | nih.gov |

Enzyme Inhibition Studies (e.g., LRRK2, OGT)

Derivatives of picolinic acid are recognized for their potential to inhibit various enzymes implicated in disease.

Leucine-rich repeat kinase 2 (LRRK2): Increased LRRK2 kinase activity is a factor in both familial and idiopathic Parkinson's disease (PD). nih.gov The inhibition of LRRK2 is a therapeutic strategy to counter the accumulation of pathogenic α-synuclein oligomers, a hallmark of PD. nih.gov Studies have shown that inhibiting LRRK2 kinase activity can enhance the anterograde axonal transport and presynaptic targeting of α-synuclein. nih.gov While direct studies on this compound are not prevalent, its structural motifs are relevant to the design of LRRK2 inhibitors. For instance, long-term inhibition of mutant LRRK2 with brain-penetrant inhibitors like GNE-7915 has been shown to reduce α-synuclein oligomers in the mouse striatum without significant adverse effects. nih.gov

O-GlcNAc Transferase (OGT): OGT is a critical enzyme that modulates the function of numerous nuclear and cytoplasmic proteins through O-GlcNAcylation. nih.gov Aberrant OGT activity is linked to various diseases, making it a target for therapeutic intervention. A small molecule OGT inhibitor, OSMI-1, was identified through high-throughput screening. nih.gov This compound is cell-permeable and effectively inhibits protein O-GlcNAcylation in mammalian cell lines. nih.gov The development of such inhibitors, which may incorporate scaffolds related to picolinic acid, is crucial for validating OGT as a therapeutic target and for studying its biological roles. nih.gov

Neuroprotective Effects (Hypothetical, based on related picolinic acid derivatives)

Picolinic acid, an endogenous metabolite of L-tryptophan, and its derivatives have demonstrated a range of neuroprotective effects. nih.govnih.gov These compounds are part of the kynurenine (B1673888) pathway, which produces several neuroactive molecules. oup.com

Picolinic acid has been shown to antagonize the neurotoxic effects of quinolinic acid, another metabolite in the same pathway, although the exact mechanism remains to be fully elucidated. nih.gov The neuroprotective potential of picolinic acid derivatives is thought to stem from their ability to modulate inflammatory processes within the central nervous system. nih.gov For example, in vitro studies have shown that picolinic acid can enhance macrophage effector functions. nih.gov Given that phenolic acids, in general, are known to have neuroprotective roles by ameliorating conditions like neuroinflammation and glutamate-induced toxicity, it is plausible that derivatives of this compound could exhibit similar properties. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of derivatives based on the this compound scaffold is highly dependent on their chemical structure. SAR studies are essential to optimize their efficacy and selectivity.

The nature and position of substituents on the picolinic acid ring can dramatically influence the biological activity of the resulting derivatives. For instance, in a series of 2-morpholinobenzoic acid derivatives, which share some structural similarities with picolinic acids, halogen substitutions on an N-benzyl ring were found to be important for strong inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). nih.gov

The pyrimidine (B1678525) ring, a related six-membered heterocycle, also offers insights. Different substitutions on this ring have led to compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory properties. researchgate.net This highlights the principle that specific substitutions, such as the bromo group at the 6-position and the amino group at the 3-position of the picolinic acid core, are key determinants of a molecule's interaction with its biological target. researchgate.net

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target and its metabolic stability. The introduction of specific substituents can induce changes in the molecular structure and crystal packing. nih.gov For picolinic acid derivatives, even small changes in the substituents on the pyridine (B92270) ring can lead to significant conformational changes in other parts of the molecule. nih.gov

These conformational constraints can influence how a molecule is recognized and processed by metabolic enzymes. For example, in a series of thrombin inhibitors, the introduction of a P3 pyridine N-oxide was a key modification that improved aqueous solubility and led to a series of potent, orally bioavailable compounds. nih.gov This demonstrates that controlling the conformation and physicochemical properties through strategic substitutions is a key aspect of optimizing drug candidates for better metabolic stability. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations for Derivatives

The journey of a drug compound through the body is described by its pharmacokinetics. A crucial aspect of this is metabolic stability, which determines the compound's half-life and bioavailability.

In vitro metabolic stability assays are a cornerstone of modern drug discovery, providing an early prediction of a compound's behavior in vivo. nuvisan.com These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. animbiosci.orgnih.gov

Below is a table representing typical data obtained from a metabolic stability assay in liver microsomes for a hypothetical derivative of this compound.

Table 1: Representative Metabolic Stability Data in Liver Microsomes

| Species | Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 25.4 | 58.2 |

| Rat | 18.9 | 82.1 |

This table contains hypothetical data for illustrative purposes.

Plasma Protein Binding Determination

The binding of a drug or compound to plasma proteins, such as albumin, is a critical parameter in drug discovery and development. It significantly influences the compound's distribution, metabolism, and excretion, ultimately affecting its efficacy and potential for toxicity. The unbound fraction of a drug is generally considered to be the pharmacologically active portion.

However, a thorough review of scientific literature reveals no published studies that have determined the plasma protein binding characteristics of this compound. Consequently, no data is available to populate a table detailing its binding affinity (e.g., percentage of binding, dissociation constant) in human or animal plasma.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) by a living organism, and what effect it has on the body (pharmacodynamics). These studies provide crucial insights into a compound's potential as a therapeutic agent.

Similar to the lack of plasma protein binding data, there is no available information from in vivo studies for this compound. Research detailing its pharmacokinetic parameters—such as bioavailability, half-life, clearance, and volume of distribution—in any animal model could not be located. Furthermore, no pharmacodynamic studies describing its biological effects or mechanism of action in a living organism have been published. Therefore, no data tables or detailed research findings can be presented for this section.

While the core structure of this compound suggests its potential as a scaffold in the design of novel therapeutic agents, the absence of foundational pharmacokinetic and pharmacodynamic data indicates that its exploration in medicinal chemistry is still in its nascent stages or has not been disclosed in the public domain.

Analytical Methodologies for 3 Amino 6 Bromopicolinic Acid and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 3-Amino-6-bromopicolinic acid. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of atoms. mdpi.com

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the two aromatic protons on the pyridine (B92270) ring and exchangeable protons from the amino (-NH₂) and carboxylic acid (-COOH) groups.

¹³C NMR reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the six carbons of the substituted pyridine ring, including the carbon of the carboxylic acid group. mdpi.com

By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations, a complete and unambiguous assignment of the structure can be made. mdpi.com While experimental data for this specific molecule is not widely published, expected chemical shifts can be predicted based on data from closely related compounds like 2-picolinic acid and brominated pyridines. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine CH (H-4) | ~7.3 - 7.6 | ~125 - 130 |

| Pyridine CH (H-5) | ~7.0 - 7.3 | ~120 - 125 |

| C-COOH | - | ~165 - 170 |

| C-NH₂ | - | ~145 - 150 |

| C-Br | - | ~140 - 145 |

| C-N (Pyridine) | - | ~150 - 155 |

| -NH₂ | Broad, variable | - |

| -COOH | Broad, variable | - |

Note: Predicted values are estimates based on structurally similar compounds and are typically measured in solvents like DMSO-d₆ or CDCl₃.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid, amine, and bromo-substituted pyridine ring structures.

Key absorptions for picolinic acid derivatives include very broad bands centered around 2450 cm⁻¹ and 1900 cm⁻¹, which are characteristic of the strong intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen. jst.go.jpcapes.gov.br

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) |

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 3000 - 2500 (very broad) | jst.go.jp |

| Amino (N-H) | Stretching | 3500 - 3300 (two bands for primary amine) | researchgate.net |

| Carboxylic Acid (C=O) | Stretching | 1730 - 1700 | researchgate.net |

| Aromatic Ring (C=C, C=N) | Stretching | 1610 - 1450 | researchgate.net |

| O-H / N-H (H-bonding) | Broad bands from intramolecular H-bond | ~2450 and ~1900 | jst.go.jpcapes.gov.br |

| C-Br | Stretching | 700 - 500 | - |

Mass spectrometry (MS) is a fundamental technique for validating the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻. researchgate.net

The presence of a bromine atom results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity separated by two mass units (e.g., [M+H]⁺ and [M+2+H]⁺), which is a clear indicator of a monobrominated compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the determination of the elemental formula of the molecule, serving as definitive proof of its identity by comparing the measured exact mass to the theoretical value. nih.gov

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | nih.gov |

| Molecular Weight (average) | 217.02 g/mol | nih.gov |

| Monoisotopic Mass (exact) | 215.95344 Da | nih.gov |

| Expected [M+H]⁺ Ion (HRMS) | 216.96122 / 218.95917 (for ⁷⁹Br / ⁸¹Br) | nih.gov |

| Expected [M-H]⁻ Ion (HRMS) | 214.94587 / 216.94382 (for ⁷⁹Br / ⁸¹Br) | nih.gov |

UV-Vis Spectroscopy for Electronic Transitions

The primary chromophore is the substituted pyridine ring. Pyridine itself exhibits absorption bands in the ultraviolet region corresponding to π → π* and n → π* transitions. The π → π* transitions, typically occurring at higher energies (shorter wavelengths), are characteristic of the aromatic system. The n → π* transition, involving the non-bonding electrons of the nitrogen atom, is generally of lower intensity and appears at longer wavelengths.

The presence of substituents significantly modifies the absorption spectrum. The amino group (-NH2) acts as a strong auxochrome, a group that, when attached to a chromophore, alters both the wavelength and intensity of the absorption maxima. As an electron-donating group, the amino substituent typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions of the pyridine ring. This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the π-system of the ring.

The bromine atom, a halogen substituent, generally induces a bathochromic shift, which is a common effect for halogens on aromatic chromophores. Therefore, the UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the substituted pyridine core, with contributions from all functional groups. The spectrum would likely be characterized by strong absorption bands in the UV region, with the positions and intensities of these bands being sensitive to the solvent and pH of the medium.

Table 1: Expected UV-Vis Absorption Maxima (λmax) for this compound (Note: These are theoretical estimations based on the effects of substituents on the pyridine chromophore, as direct experimental data is not available in the cited sources.)

| Transition Type | Expected λmax Range (nm) | Notes |

| π → π | 220 - 280 | High-intensity bands characteristic of the substituted aromatic system. |

| n → π | > 280 | Lower intensity band, may be shifted or obscured by the stronger π → π* transitions. |

| Charge Transfer | Variable | Possible intramolecular charge transfer transitions due to the presence of both electron-donating (amino) and electron-withdrawing (carboxyl, bromo) groups. |

X-ray Diffraction (XRD) for Solid-State Structure Determination

A definitive crystal structure for this compound has not been reported in the reviewed scientific literature. However, the crystal structure of the closely related compound, 3-bromopicolinic acid, has been determined, providing valuable insight into the likely solid-state conformation and intermolecular interactions that could be expected for its amino-substituted analogue. scispace.comresearchgate.net